2-(Benzyloxy)-5-(2-thienyl)benzaldehyde
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Overview
Description
2-(Benzyloxy)-5-(2-thienyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a benzyloxy group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(2-thienyl)benzaldehyde typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base, such as sodium hydride, followed by the addition of a halogenated benzaldehyde derivative.
Introduction of the Thienyl Group: The thienyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid and a halogenated benzaldehyde derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-(2-thienyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: 2-(Benzyloxy)-5-(2-thienyl)benzoic acid
Reduction: 2-(Benzyloxy)-5-(2-thienyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(Benzyloxy)-5-(2-thienyl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-(2-thienyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the thienyl group, making it less versatile in certain applications.
5-(2-Thienyl)benzaldehyde: Lacks the benzyloxy group, which may affect its reactivity and applications.
Properties
Molecular Formula |
C18H14O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-phenylmethoxy-5-thiophen-2-ylbenzaldehyde |
InChI |
InChI=1S/C18H14O2S/c19-12-16-11-15(18-7-4-10-21-18)8-9-17(16)20-13-14-5-2-1-3-6-14/h1-12H,13H2 |
InChI Key |
DNYKPNVQGFYBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CS3)C=O |
Origin of Product |
United States |
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